molecular formula C6H12N4 B12883836 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12883836
M. Wt: 140.19 g/mol
InChI Key: XGTQPLQQWZDPBF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with aminomethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with aminomethyl reagents in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group but with a furan ring instead of a pyrazole ring.

    5-(Aminomethyl)-1H-indole: Contains an indole ring and is known for its biological activity.

Uniqueness

5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-(aminomethyl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C6H12N4/c1-4-6(8)5(3-7)10(2)9-4/h3,7-8H2,1-2H3

InChI Key

XGTQPLQQWZDPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)CN)C

Origin of Product

United States

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